N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
Description
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Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S2/c1-13-7-9-14(10-8-13)32(28,29)26-17-6-4-3-5-15(17)21(27)25-22-24-19-18(30-2)12-11-16(23)20(19)31-22/h3-12,26H,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLHTYFNRNFMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H18ClN3O4S2
- Molecular Weight : 488.0 g/mol
- IUPAC Name : N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The synthetic pathway often includes:
- Formation of the benzothiazole core.
- Introduction of the sulfonamide moiety.
- Final coupling to form the amide bond.
Anticancer Activity
Recent studies have demonstrated that compounds related to benzothiazole exhibit significant anticancer properties. For instance, in vitro assays on human cancer cell lines (A431, A549) have shown that this compound can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action makes it a candidate for further development in treating cancer with concurrent inflammatory conditions.
Case Studies
- Study on A431 Cells : A study assessed the effect of the compound on A431 cells using flow cytometry and ELISA methods. Results indicated a significant reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM .
- In Vivo Models : Further investigations in mouse models revealed that treatment with the compound resulted in reduced tumor growth and lower systemic inflammation markers, highlighting its potential for therapeutic applications in oncology .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to:
- Induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibit key signaling pathways (AKT/ERK), which are crucial for cell survival and proliferation.
Q & A
Q. How to validate purity for publication-ready compounds?
- Methodological Answer : Achieve ≥95% purity via HPLC (C18 column, acetonitrile/water gradient). Report residual solvents (GC-MS) and elemental analysis (C, H, N, S within ±0.4% of theoretical). Include HRMS data for exact mass confirmation .
Tables for Reference
Table 1 : Example Synthetic Protocol for Benzothiazole Derivatives
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CuSO₄·5H₂O, DMF, RT | 75% |
| 2 | Column chromatography (Hexane:EtOAc) | 82% |
Table 2 : Fluorescence Intensity Parameters
| Solvent | λex (nm) | λem (nm) | Quantum Yield |
|---|---|---|---|
| DMSO | 290 | 340 | 0.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
